molecular formula C15H11N5S B13811952 1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- CAS No. 66354-89-0

1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)-

Cat. No.: B13811952
CAS No.: 66354-89-0
M. Wt: 293.3 g/mol
InChI Key: ZSUFRGLXJNHSGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- typically involves the cyclization of an appropriate precursor. One common method starts with the reaction of 2-phenylindole with a tetrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

66354-89-0

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

2-phenyl-3-(2H-tetrazol-5-ylsulfanyl)-1H-indole

InChI

InChI=1S/C15H11N5S/c1-2-6-10(7-3-1)13-14(21-15-17-19-20-18-15)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18,19,20)

InChI Key

ZSUFRGLXJNHSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC4=NNN=N4

Origin of Product

United States

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